molecular formula C10H13NO4 B1393808 3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester CAS No. 1083350-34-8

3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester

Cat. No. B1393808
CAS RN: 1083350-34-8
M. Wt: 211.21 g/mol
InChI Key: RQHLOAOODRINPM-UHFFFAOYSA-N
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Description

3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester, commonly known as “propyl-isoxazole-3-propionic acid methyl ester” or “PIPPA”, is a small molecule that has recently been studied for its potential role in various scientific and medical applications. PIPPA is a synthetic molecule with a unique structure that is composed of an isoxazole ring and a propionic acid ester. It has a molecular weight of 192.23 g/mol and a melting point of 54-56°C. PIPPA has a wide range of applications in scientific research, including the study of biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

Antagonistic Properties for Bone Turnover

The compound, as part of a series of oxidized derivatives, has been identified as a potent antagonist of the alpha(v)beta(3) receptor. This finding is crucial because of its efficacy shown in in vivo models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).

Larvicidal Applications

Isoxazoles, including derivatives similar to the compound , have demonstrated significant larvicidal activity against Aedes aegypti larvae. This includes modifications in the C-5 side-chain, which enhance their effectiveness as larvicides (Silva-Alves et al., 2013).

Antiviral Activity

Compounds structurally related to 3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester have shown notable antiviral activity. One example is a compound active against all human rhinovirus serotypes tested, with mean 50% effective concentration (EC50) values indicating its potency (Patick et al., 2005).

Catalytic Applications in Synthesis

Sulfuric acid esters, closely related to the compound, have been used as catalysts in various condensation reactions. These reactions include the synthesis of complex organic compounds, indicating the compound's potential utility in synthetic organic chemistry (Tayebi et al., 2011).

Biological Activity in Cancer Research

Derivatives containing isoxazole and isothiazole moieties, akin to the structure of the compound, have shown a synergistic effect with antitumor drugs. This indicates potential applications in enhancing the effectiveness of existing cancer treatments (Kletskov et al., 2018).

properties

IUPAC Name

methyl 3-oxo-3-(5-propyl-1,2-oxazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-4-7-5-8(11-15-7)9(12)6-10(13)14-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHLOAOODRINPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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